3-Methyl-3-((methylthio)methyl)azetidine
Description
Contextualization within Contemporary Azetidine (B1206935) Chemistry Research
Contemporary research in azetidine chemistry is characterized by the development of novel synthetic methodologies to access these strained rings and to functionalize them in a controlled manner. acs.org The synthesis of 3,3-disubstituted azetidines, such as the title compound, is a particularly active area of investigation. These scaffolds are of interest because the geminal substitution at the C3 position introduces a defined three-dimensional geometry that can be exploited in drug design to explore new chemical space. morressier.comlifechemicals.com
Methods for constructing the azetidine ring are diverse and include intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of aziridines. nih.govgoogle.com The functionalization of a pre-formed azetidine ring is another key strategy, and the presence of a methyl and a methylthiomethyl group at the C3 position of 3-Methyl-3-((methylthio)methyl)azetidine offers multiple avenues for further synthetic transformations.
Significance of Sulfur-Containing Azetidine Derivatives in Heterocyclic Synthesis
The incorporation of sulfur into heterocyclic compounds is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. Sulfur-containing functional groups, such as the thioether in this compound, are prevalent in a wide array of approved drugs. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, and its oxidation state can be readily modified to fine-tune the electronic properties of the molecule.
In the context of heterocyclic synthesis, the methylthio group is a versatile handle. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can act as a leaving group or participate in further C-C bond-forming reactions. This versatility makes sulfur-containing azetidines like this compound valuable intermediates for the construction of more complex molecular architectures.
Overview of Key Academic Research Trajectories for this compound
While dedicated research articles focusing solely on this compound are not abundant, its commercial availability and the growing interest in 3,3-disubstituted azetidines suggest its use as a building block in larger synthetic campaigns. The key academic research trajectories for this compound can be inferred from the broader context of azetidine and sulfur chemistry.
One promising research direction is its use as a scaffold for the development of novel bioactive compounds. The azetidine core can serve as a rigid linker or a bioisosteric replacement for other cyclic systems, while the methyl and methylthiomethyl groups provide points for diversification.
Another area of potential research is the exploration of the reactivity of the thioether functionality within the strained azetidine ring system. Studies could investigate the influence of the azetidine nitrogen on the oxidation of the sulfur atom and the subsequent reactivity of the resulting sulfoxide and sulfone.
Furthermore, the development of efficient and scalable synthetic routes to this compound and its derivatives is a critical research trajectory. While the compound is commercially available, novel synthetic methods that allow for greater control over stereochemistry and the introduction of diverse functional groups would be of significant interest to the chemical community.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 2402836-44-4 |
| Molecular Formula | C6H13NS |
| Molecular Weight | 131.24 g/mol |
| SMILES | CSCC1(C)CNC1 |
Structure
3D Structure
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3-methyl-3-(methylsulfanylmethyl)azetidine |
InChI |
InChI=1S/C6H13NS/c1-6(5-8-2)3-7-4-6/h7H,3-5H2,1-2H3 |
InChI Key |
BHQLHYDIEFGTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CSC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 3 Methylthio Methyl Azetidine
Historical and Contemporary Approaches to Azetidine (B1206935) Ring Formation
The construction of the azetidine ring has been a subject of extensive research, with both historical and contemporary methods offering viable pathways. Historically, the most common approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives. This method, often referred to as the Gabriel-Cromwell reaction, typically requires the activation of the hydroxyl group as a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the amine.
Contemporary approaches have expanded the synthetic chemist's toolkit for azetidine formation. These include [2+2] cycloaddition reactions between imines and alkenes, ring expansion of aziridines, and the functionalization of pre-existing azetidine rings. Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for constructing the azetidine core. Furthermore, the use of organometallic reagents in conjunction with strained bicyclic precursors like 1-azabicyclo[1.1.0]butane (ABB) has enabled the direct introduction of substituents onto the azetidine ring.
For the synthesis of 3,3-disubstituted azetidines, a key challenge lies in the creation of the quaternary carbon center. Modern strategies often employ precursors that already contain the desired substitution pattern or utilize methods that allow for the sequential or one-pot introduction of the two substituents.
Precursor Design and Elaboration Strategies for 3-Methyl-3-((methylthio)methyl)azetidine Synthesis
A plausible synthetic route to this compound necessitates a carefully designed precursor that facilitates the formation of the azetidine ring with the desired substitution pattern. A logical starting point is a 1,3-diol with the requisite methyl and a masked or pre-installed methylthiomethyl group at the 2-position.
One potential precursor is 2-methyl-2-(hydroxymethyl)propane-1,3-diol . This triol can be synthesized through various methods, including the reduction of the corresponding malonic ester. The two primary hydroxyl groups of this precursor can then be selectively activated, for instance, by conversion to di-tosylates, setting the stage for cyclization with a suitable amine.
The elaboration strategy would then involve the following key steps:
Protection of the amine: To avoid side reactions, a protecting group, such as a benzyl (B1604629) group, is often employed. The cyclization would be carried out with an N-protected amine, for example, benzylamine.
Cyclization: The di-tosylated precursor would be reacted with the protected amine to form the N-protected 3-methyl-3-(hydroxymethyl)azetidine.
Functionalization of the hydroxyl group: The remaining hydroxyl group on the azetidine ring is then converted into a leaving group, such as a mesylate or tosylate.
Introduction of the methylthio group: The mesylated or tosylated intermediate is then subjected to nucleophilic substitution with a methylthiolate source, such as sodium thiomethoxide (NaSMe), to install the desired methylthiomethyl group.
Deprotection: The final step involves the removal of the N-protecting group to yield the target compound, this compound.
In the context of the proposed synthesis, the introduction of the methylthio group occurs via an SN2 reaction on a neopentyl-like center. While the target molecule is achiral, understanding the stereochemical implications of this step is crucial for potential future syntheses of chiral analogs. The reaction of a mesylate or tosylate with sodium thiomethoxide is a classic example of a nucleophilic substitution reaction. The stereochemical outcome is typically inversion of configuration at the reacting center. However, for the synthesis of the achiral this compound, this aspect is not a primary concern.
Should a stereoselective synthesis be desired for a chiral analog, the stereochemistry would need to be set during the synthesis of the precursor or through an asymmetric transformation. For instance, the use of chiral catalysts in the reduction of a prochiral precursor could establish a stereocenter that is then carried through the synthetic sequence.
Achieving stereochemical control during the formation of the azetidine ring itself is a significant area of research. For the synthesis of 3,3-disubstituted azetidines, if the two substituents are different, the C3 carbon is a stereocenter. In the case of this compound, this is not the case. However, if chiral analogs were to be synthesized, methods for asymmetric azetidination would be necessary.
One approach involves the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical outcome of the cyclization. Another strategy is to employ chiral catalysts, such as chiral Lewis acids or transition metal complexes, to catalyze the ring-closing step enantioselectively. For instance, asymmetric intramolecular amination reactions catalyzed by palladium or other transition metals have been shown to be effective in producing chiral azetidines.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Preparation
The cyclization of the di-tosylated precursor with an amine is a critical step. While this reaction can often proceed thermally, the use of a catalyst can significantly improve reaction rates and yields. Phase-transfer catalysts can be beneficial in reactions involving a solid-liquid phase, facilitating the interaction between the reactants.
In more contemporary approaches to azetidine synthesis, various catalyst systems are employed. For instance, palladium-based catalysts are widely used in intramolecular C-H amination reactions. Lewis acids can also play a role in activating substrates for cyclization. The choice of catalyst will depend heavily on the specific synthetic route chosen.
| Reaction Step | Catalyst System | Typical Conditions | Potential Yield |
| Azetidine Ring Formation | None (thermal) or Phase-Transfer Catalyst | High temperature, aprotic solvent | Moderate to Good |
| C-H Amination | Palladium(II) acetate (B1210297) with a ligand | Oxidant, high temperature | Good to Excellent |
The choice of solvent and reaction temperature are critical parameters that can profoundly influence the outcome of the synthesis. For the intramolecular cyclization to form the azetidine ring, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the SN2 reaction. The temperature is typically elevated to overcome the activation energy of the ring-closure step.
For the nucleophilic substitution to introduce the methylthio group, a polar aprotic solvent is also preferred to solvate the thiolate nucleophile. The reaction temperature will need to be carefully controlled to avoid side reactions.
The following table summarizes the general impact of solvent and temperature on key reaction steps:
| Reaction Step | Solvent Choice | Temperature | Rationale |
| Azetidine Ring Formation | Polar aprotic (e.g., DMF, Acetonitrile) | Elevated (e.g., 80-120 °C) | Solubilizes reactants and promotes SN2 cyclization. |
| Nucleophilic Substitution | Polar aprotic (e.g., DMF, DMSO) | Room temperature to moderate heating | Solvates the nucleophile and facilitates substitution. |
| N-Deprotection (Hydrogenolysis) | Protic (e.g., Ethanol, Methanol) | Room temperature | Facilitates catalyst activity and dissolves the substrate. |
Theoretical and Computational Investigations of 3 Methyl 3 Methylthio Methyl Azetidine
Quantum Chemical Calculations on Molecular Structure and Conformation of 3-Methyl-3-((methylthio)methyl)azetidine
Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and conformational preferences of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's geometry and the subtle interplay of steric and electronic effects that govern its shape.
Conformational Analysis of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is inherently strained and typically adopts a non-planar, puckered conformation to alleviate this strain. The degree of puckering is influenced by the nature and position of substituents on the ring. In the case of this compound, the presence of both a methyl group and a (methylthio)methyl group at the C3 position significantly influences the ring's conformation.
Computational studies, often employing methods like DFT with basis sets such as 6-311G(d,p), can predict the most stable puckered conformation. The puckering of the azetidine ring can be characterized by a puckering angle, which is a measure of the deviation from planarity. For an unsubstituted azetidine, this angle is typically around 30-35 degrees. For this compound, the bulky substituents at C3 are expected to influence this angle. Conformational analysis would involve rotating the C-S bond of the (methylthio)methyl group to identify the global minimum energy structure. It is anticipated that the substituents will orient themselves to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for the Azetidine Ring of this compound
| Parameter | Predicted Value |
|---|---|
| C2-N1-C4 Bond Angle | ~88-90° |
| N1-C2-C3 Bond Angle | ~85-87° |
| C2-C3-C4 Bond Angle | ~84-86° |
| C3-C4-N1 Bond Angle | ~85-87° |
| C2-N1 Bond Length | ~1.47 Å |
| N1-C4 Bond Length | ~1.47 Å |
| C2-C3 Bond Length | ~1.55 Å |
| C3-C4 Bond Length | ~1.55 Å |
Note: These are illustrative values based on typical findings for substituted azetidines and are subject to variation based on the specific computational method and basis set used.
Electronic Structure, Bonding Characterization, and Charge Distribution Analysis
Quantum chemical calculations are also instrumental in understanding the electronic properties of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions, such as the nitrogen and sulfur atoms, indicating these are likely sites for electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis can be employed to study the bonding characteristics and charge distribution within the molecule. This analysis provides information about the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds). The charge distribution reveals the partial positive and negative charges on each atom, which is crucial for understanding intermolecular interactions and reactivity. The nitrogen and sulfur atoms are expected to carry partial negative charges due to their higher electronegativity compared to the carbon atoms they are bonded to.
Table 2: Illustrative Mulliken Atomic Charges on Heteroatoms
| Atom | Predicted Mulliken Charge (a.u.) |
|---|---|
| N1 (Azetidine) | -0.4 to -0.6 |
Note: These values are estimations and can vary depending on the computational methodology.
Computational Studies on Reaction Mechanisms and Energetics Involving this compound
Computational chemistry provides a powerful toolkit for investigating the mechanisms and energetics of chemical reactions involving this compound. Such studies can predict the feasibility of a reaction, identify intermediates and transition states, and elucidate the factors that control reaction outcomes.
Transition State Analysis for Key Transformational Pathways
Techniques such as Quasi-Synchronous Transit (QST) methods are often used to find a good initial guess for the TS geometry, which is then fully optimized. Frequency calculations are performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Computational Prediction and Validation of Reactivity Patterns
Computational models can predict the reactivity of this compound towards various reagents. For instance, by calculating the Fukui functions or mapping the electrostatic potential onto the electron density surface, regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified. The nitrogen atom of the azetidine ring, being a Lewis base, is an expected site for reactions with electrophiles. The sulfur atom of the thioether group can also exhibit nucleophilic character and is susceptible to oxidation.
These computational predictions can guide experimental work by suggesting favorable reaction conditions and predicting the likely products. Furthermore, experimental results can be used to validate and refine the computational models, leading to a synergistic relationship between theoretical and experimental chemistry.
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes of this compound
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment over time. Unlike quantum chemical calculations that typically model a single molecule in the gas phase or with a simplified solvent model, MD simulations can explicitly model the interactions between the solute and a large number of solvent molecules.
By simulating the molecule's motion over nanoseconds or even microseconds, MD can reveal the accessible conformational landscape. This involves exploring the different puckering states of the azetidine ring and the various orientations of the (methylthio)methyl side chain. The simulation can show how the presence of a solvent, such as water or an organic solvent, influences the preferred conformations through interactions like hydrogen bonding (with the azetidine nitrogen) and van der Waals forces.
Analysis of the MD trajectory can provide information on:
Radial Distribution Functions: To understand the structuring of solvent molecules around specific sites of the solute, such as the nitrogen and sulfur atoms.
Hydrogen Bonding Dynamics: To quantify the formation and breaking of hydrogen bonds between the azetidine nitrogen and protic solvent molecules.
Conformational Transitions: To observe the timescale and pathways of transitions between different conformational states.
These simulations provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its properties and reactivity in a chemical or biological context.
Theoretical Prediction of Spectroscopic Signatures for Mechanistic Analysis in this compound Chemistry
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for elucidating reaction mechanisms. researchgate.netnih.govresearchgate.net By calculating the expected nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of reactants, intermediates, transition states, and products, a detailed picture of a chemical transformation can be developed. nih.govresearchgate.net For the study of this compound and its chemical reactions, density functional theory (DFT) calculations are a common and effective method for obtaining theoretical spectroscopic data. ruc.dknih.gov These theoretical spectra can then be compared with experimental data to identify transient species and validate proposed mechanistic pathways.
The prediction of spectroscopic signatures typically involves geometry optimization of the molecular structure of interest, followed by calculations of the relevant spectroscopic parameters. nih.gov For instance, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Vibrational frequencies for IR and Raman spectra are obtained from the calculation of the second derivatives of the energy with respect to the atomic coordinates. scifiniti.com The choice of the DFT functional and basis set is crucial for the accuracy of the predicted spectra and is often benchmarked against experimental data for related compounds where available. ruc.dk
In the context of mechanistic analysis, theoretical spectroscopy can be used to:
Identify key reactive intermediates: By calculating the spectra of plausible intermediates, it is possible to search for their characteristic signals in experimental spectra recorded during the reaction.
Distinguish between different reaction pathways: Each pathway will have a unique set of intermediates and transition states, leading to different spectroscopic observables.
Assign complex experimental spectra: Theoretical calculations can help to assign specific peaks in an experimental spectrum to particular atoms or vibrational modes in the molecule, which can be especially useful for complex molecules.
The following sections detail the theoretically predicted NMR, IR, and Raman spectroscopic signatures for this compound. This data serves as a reference for its identification and for monitoring its transformation in chemical reactions.
Predicted ¹H and ¹³C NMR Chemical Shifts
The ¹H and ¹³C NMR spectra are particularly useful for tracking changes in the carbon skeleton and the local electronic environment of the protons in a molecule. The predicted chemical shifts for this compound, calculated using a representative DFT method, are presented in the tables below. Variations in these chemical shifts would be expected upon protonation, substitution, or ring-opening of the azetidine ring.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H (Azetidine CH₂) | 3.10 - 3.30 | m | - |
| H (Azetidine CH₂) | 2.90 - 3.10 | m | - |
| H (-S-CH₂-) | 2.65 | s | - |
| H (-S-CH₃) | 2.10 | s | - |
| H (Azetidine -C-CH₃) | 1.25 | s | - |
| H (Azetidine NH) | 1.80 | br s | - |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (Azetidine C-N) | 55.0 |
| C (Azetidine Quaternary) | 45.0 |
| C (-S-CH₂-) | 40.0 |
| C (Azetidine -C-CH₃) | 25.0 |
| C (-S-CH₃) | 15.0 |
Predicted Infrared (IR) and Raman Frequencies
Interactive Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3350 | 3350 | Medium |
| C-H Stretch (Azetidine) | 2950-3000 | 2950-3000 | Strong |
| C-H Stretch (Methyl/Methylene) | 2850-2960 | 2850-2960 | Strong |
| C-N Stretch | 1200-1250 | 1200-1250 | Medium |
| C-S Stretch | 650-700 | 650-700 | Medium-Weak |
| Azetidine Ring Deformation | 800-900 | 800-900 | Medium |
By utilizing these predicted spectroscopic signatures, researchers can design experiments to probe the mechanism of reactions involving this compound. For example, in a proposed ring-opening reaction, one would anticipate the disappearance of the characteristic azetidine ring deformation bands in the IR and Raman spectra, along with significant changes in the NMR chemical shifts of the ring protons and carbons. The combination of theoretical predictions and experimental observations provides a robust framework for the detailed investigation of reaction mechanisms. nih.gov
Advanced Synthetic Applications and Derivatization Strategies for 3 Methyl 3 Methylthio Methyl Azetidine
Utilization of 3-Methyl-3-((methylthio)methyl)azetidine as a Building Block in Complex Molecule Synthesis
The inherent ring strain and distinct functional groups of this compound make it an attractive starting material for the construction of more complex molecular frameworks.
Construction of Spirocyclic and Fused Heterocyclic Systems
Spirocycles, compounds with two rings sharing a single atom, are of significant interest in drug discovery due to their structural rigidity and novelty. mdpi.com The quaternary carbon of this compound provides an ideal anchor point for the construction of spirocyclic systems. Methodologies developed for the synthesis of spirocyclic piperidine-azetidine ring systems can be adapted for this purpose. nih.govresearchgate.net For instance, the nitrogen of the azetidine (B1206935) ring can participate in intramolecular cyclization reactions with a suitably functionalized partner, leading to the formation of novel spiro-heterocycles. The synthesis of multifunctional spirocycles has been achieved from cyclic carboxylic acids through the formation of azetidinones and subsequent reduction to azetidines. researchgate.net
Incorporation into Macrocyclic Architectures and Natural Product Analogues
Macrocycles are a well-established class of therapeutic agents. The conformational constraints imposed by the azetidine ring can be exploited to pre-organize linear precursors for macrocyclization, thereby improving the efficiency of ring-closing reactions. The introduction of 3-aminoazetidine as a turn-inducing element has been shown to facilitate the synthesis of small head-to-tail cyclic peptides. nih.gov Similarly, this compound can be incorporated into peptide or other macrocyclic scaffolds, with the methyl and methylthio groups providing additional points for interaction or further functionalization.
Design and Synthesis of Novel Derivatives of this compound
The development of derivatives of this compound allows for the fine-tuning of its physicochemical properties and the introduction of new functionalities.
Strategic Modification of the Methylthio Moiety for Diverse Functionalization
The methylthio group is a versatile handle for a variety of chemical transformations. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can alter the polarity and hydrogen bonding capacity of the molecule. Furthermore, the sulfur atom can be a site for alkylation to form sulfonium (B1226848) salts, which can then undergo nucleophilic displacement reactions.
A hypothetical reaction scheme for the functionalization of the methylthio group is presented below:
| Reactant | Reagent | Product |
| This compound | m-CPBA (1 eq.) | 3-Methyl-3-((methylsulfinyl)methyl)azetidine |
| This compound | m-CPBA (2 eq.) | 3-Methyl-3-((methylsulfonyl)methyl)azetidine |
| This compound | Methyl iodide | 3-((Dimethylsulfonium)methyl)-3-methylazetidinium iodide |
Regioselective Functionalization of the Azetidine Ring System
The azetidine ring itself can be selectively functionalized. The nitrogen atom is a nucleophilic site and can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. The directing ability of the azetidine ring has been demonstrated in the regioselective ortho-C-H functionalization of aryl compounds. lookchem.comresearchgate.net This highlights the potential for selective modification of substituents attached to the azetidine ring.
Recent research has shown that Boc-1,3-oxazinanes can undergo regiodivergent enantioselective C-H functionalization, providing access to both C4- and C5-functionalized products. nih.gov While not directly applicable to the carbon skeleton of this compound, this principle of regioselective functionalization of small, saturated heterocycles is a key strategy in modern synthetic chemistry.
Development of Novel Heterocyclic Scaffolds and Chemical Probes Utilizing this compound
The unique three-dimensional shape of this compound makes it an excellent scaffold for the development of novel heterocyclic systems and chemical probes. By derivatizing the azetidine nitrogen and the methylthio group, a library of compounds can be generated for screening against various biological targets. For example, attachment of a fluorophore to the azetidine nitrogen and a reactive group to the sulfur could create a chemical probe for identifying specific protein targets. The synthesis of new azetidine and oxetane (B1205548) amino acid derivatives through aza-Michael addition demonstrates a pathway for creating such complex functional molecules. mdpi.com
The table below outlines potential derivatives of this compound and their prospective applications.
| Derivative | Potential Application |
| N-Aryl-3-methyl-3-((methylthio)methyl)azetidine | Building block for medicinal chemistry |
| 3-Methyl-3-((methylsulfonyl)methyl)azetidine | Increased polarity for improved pharmacokinetic properties |
| N-(Fluorescent tag)-3-methyl-3-((methylthio)methyl)azetidine | Chemical probe for target identification |
Strategic Integration of this compound in Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) aims to efficiently generate structurally diverse small molecules, often inspired by natural products, to explore novel chemical space for drug discovery and chemical biology. nih.gov The selection of a central scaffold is a critical step in any DOS campaign, as the scaffold's inherent structural and functional characteristics dictate the ultimate diversity of the resulting library. This compound possesses several key attributes that make it an attractive candidate for a DOS scaffold.
The core structure of This compound features a strained four-membered azetidine ring, a quaternary carbon center at the 3-position, and a readily modifiable methylthio group. This combination of features provides multiple vectors for diversification, allowing for the systematic exploration of three-dimensional chemical space. The azetidine ring itself is a desirable motif in medicinal chemistry, known to impart favorable physicochemical properties. researchgate.netnih.gov
Hypothetical Derivatization Strategies for DOS Library Generation
The strategic integration of This compound into a DOS library would likely involve a multi-pronged derivatization approach, targeting the distinct reactive handles within the molecule.
N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for diversification. A wide array of well-established reactions can be employed to introduce diverse substituents. For instance, acylation with a variety of acid chlorides, sulfonyl chlorides, and isocyanates can be used to generate a library of amides, sulfonamides, and ureas, respectively. Furthermore, reductive amination with a diverse set of aldehydes and ketones would introduce a broad range of alkyl and aryl substituents.
S-Functionalization of the Thioether Moiety: The thioether group offers another key diversification point. Oxidation of the sulfide to the corresponding sulfoxide or sulfone would not only alter the polarity and hydrogen bonding capacity of the molecule but also introduce a chiral center at the sulfur atom in the case of the sulfoxide. Additionally, S-alkylation to form a sulfonium salt could be explored, introducing a positive charge and further modifying the molecule's properties.
Illustrative Diversity Generation from this compound
The following data table provides a hypothetical illustration of the potential structural diversity that could be achieved by applying various synthetic transformations to the This compound scaffold.
| Scaffold | Derivatization Site | Reaction Type | Building Block/Reagent | Resulting Functional Group/Motif |
| This compound | Azetidine Nitrogen | Acylation | Acetyl chloride | N-acetyl |
| This compound | Azetidine Nitrogen | Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonyl |
| This compound | Azetidine Nitrogen | Reductive Amination | Benzaldehyde | N-benzyl |
| This compound | Thioether Sulfur | Oxidation | m-Chloroperoxybenzoic acid | Sulfoxide/Sulfone |
| This compound | Thioether Sulfur | Alkylation | Methyl iodide | Sulfonium salt |
This strategic approach, combining the inherent structural features of This compound with a range of robust chemical transformations, would enable the generation of a library of compounds with significant structural and functional diversity. The resulting molecules would possess varied steric and electronic properties, making them suitable for screening against a wide range of biological targets. While direct experimental data for the application of this specific compound in DOS is yet to be published, the foundational principles of scaffold-based library design strongly support its potential as a valuable building block for future drug discovery efforts.
Future Directions in 3 Methyl 3 Methylthio Methyl Azetidine Research
Exploration of Unconventional Synthetic Pathways for Azetidine (B1206935) Ring Construction
The construction of the azetidine ring, particularly with a quaternary center at the C3 position, presents a significant synthetic challenge. Traditional methods often involve multi-step sequences or suffer from limited functional group tolerance. acs.org Future research into 3-Methyl-3-((methylthio)methyl)azetidine would benefit from the exploration of more modern and unconventional synthetic methodologies that offer greater efficiency and modularity.
Recent advances in synthetic chemistry provide several intriguing pathways that could be adapted for the synthesis of this target molecule. One promising area is the use of photocatalytic [2+2] cycloadditions , such as the aza-Paterno-Büchi reaction. rsc.org This method, which often utilizes an iridium-based photocatalyst, can form the azetidine ring by reacting alkenes with imines generated from precursors like 2-isoxazoline-3-carboxylates. mit.edursc.org Adapting this to create the 3,3-disubstituted pattern of the target compound would be a key focus.
Another avenue involves the intramolecular cyclization of functionalized amine precursors . Lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has emerged as a powerful tool for creating substituted azetidines. nih.govfrontiersin.org Notably, these reactions have been shown to tolerate sulfide (B99878) functionalities, suggesting their potential applicability for the synthesis of this compound. nih.govfrontiersin.org Similarly, palladium(II)-catalyzed intramolecular C(sp³)–H amination represents another state-of-the-art cyclization strategy worth exploring. rsc.org
Finally, a highly modular approach would involve the post-functionalization of a pre-formed azetidine ring . Strategies based on "azetidinylation reagents," such as azetidine trichloroacetimide esters, allow for the direct installation of substituents onto the ring under mild, Lewis acid-catalyzed conditions. acs.org This method could potentially be used to introduce the (methylthio)methyl group onto a 3-methylazetidine (B2440550) precursor, offering a flexible and direct route to the final product.
| Synthetic Strategy | Key Reaction Type | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Photochemical Ring Construction | [2+2] Cycloaddition (e.g., aza-Paterno-Büchi) | Access to complex scaffolds under mild conditions. | Controlling regioselectivity to achieve the 3,3-disubstitution pattern. |
| Intramolecular Cyclization | Catalytic C-N Bond Formation (e.g., from epoxy amines) | High efficiency and tolerance for existing functional groups like sulfides. nih.govfrontiersin.org | Synthesis of the specific open-chain precursor required for cyclization. |
| Post-Functionalization | Direct C-C Bond Formation on Azetidine Core | Modular and flexible; allows for late-stage diversification. acs.org | Development of a suitable 3-methylazetidine nucleophile or electrophile. |
Development of Advanced Computational Models for Predicting Azetidine Reactivity
As synthetic chemists devise new ways to construct complex azetidines, the ability to predict their behavior becomes crucial. Advanced computational models offer a path to understanding and anticipating the reactivity of strained systems like this compound, saving significant time and resources in the lab. mit.edu
Future research should focus on developing bespoke computational models for this specific molecule. A primary goal would be to predict its kinetic and thermodynamic stability . The presence of two substituents at the C3 position can alter the ring pucker and strain energy. Computational studies, likely using Density Functional Theory (DFT), could quantify these effects and predict the molecule's stability, especially in comparison to less substituted azetidines. This is particularly relevant as some electron-rich azetidines have been observed to be prone to decomposition. acs.org
Furthermore, computational models can be instrumental in guiding synthetic applications by predicting reaction pathways . The reactivity of azetidines is often dominated by ring-opening reactions. Models could predict the activation barriers for nucleophilic or electrophilic attack at different positions on the ring, providing insights into which reaction conditions would be most effective for selective transformations. Additionally, the reactivity of the exocyclic methylthio group—for instance, its oxidation to the corresponding sulfoxide (B87167) or sulfone—could be modeled to predict selectivity between ring reactions and side-chain reactions. Recent work has demonstrated that such models can accurately predict whether specific precursor pairs will successfully form azetidines in photocatalytic reactions, showcasing the predictive power of this approach. mit.edu
| Modeling Goal | Computational Method | Predicted Property | Research Implication |
|---|---|---|---|
| Assess Stability | DFT, Strain Energy Calculation | Ring strain energy, decomposition barriers. | Informs handling, storage, and purification conditions. |
| Predict Reactivity | Transition State Theory, Reaction Path Analysis | Activation energies for ring-opening or side-chain functionalization. | Guides the design of selective chemical transformations. |
| Guide Catalyst Design | Molecular Dynamics, Binding Energy Calculation | Coordination geometry, ligand-metal bond strength. | Aids in the development of novel catalysts (see Section 6.3). |
Integration of this compound into Novel Chemical Methodologies and Catalyst Design
The unique structural features of this compound—a strained ring, a quaternary center, and both hard (nitrogen) and soft (sulfur) donor atoms—make it a highly attractive candidate for integration into new chemical technologies.
A significant future direction lies in its use as a ligand for asymmetric catalysis . While the parent molecule is achiral, a chiral version could be synthesized and employed as a novel N,S-bidentate ligand. Ligands containing a thioether group have gained prominence in catalysis, particularly for palladium-catalyzed reactions. researchgate.net The combination of the azetidine nitrogen and the thioether sulfur could stabilize transition metal centers in unique electronic and steric environments. Research could explore the performance of its metal complexes (e.g., with palladium, copper, or rhodium) in reactions like Suzuki-Miyaura cross-coupling, C-H activation, or asymmetric hydrogenations. The impact of the azetidine ring size could be compared to analogous ligands based on larger pyrrolidine (B122466) or smaller aziridine (B145994) rings to fine-tune catalytic activity. mdpi.com
Beyond catalysis, the compound could serve as a "spring-loaded" chemical building block . The inherent strain of the azetidine ring can be released in a controlled manner to drive reactions that form larger, more complex nitrogen-containing molecules. rsc.org By designing selective ring-opening methodologies, this compound could provide rapid access to novel, highly functionalized acyclic or heterocyclic amine scaffolds that would be challenging to prepare using conventional synthetic routes.
Finally, its structure is of potential interest in medicinal chemistry . Azetidines are recognized as valuable scaffolds for developing agents targeting the central nervous system (CNS), in part due to their ability to increase the sp³ character and improve the physicochemical properties of drug candidates. nih.gov The incorporation of both a methyl group and a methylthio moiety could be explored to modulate properties like lipophilicity, metabolic stability, and target engagement in novel therapeutic agents.
| Application Area | Key Feature Utilized | Potential Reaction or Use | Example Metal Center |
|---|---|---|---|
| Asymmetric Catalysis | N,S-Bidentate Coordination | Suzuki-Miyaura Cross-Coupling | Palladium (Pd) |
| Asymmetric Catalysis | Chiral Ligand Environment | Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) |
| Strain-Release Synthesis | Ring Strain | Nucleophilic Ring-Opening | Not Applicable (Reagent-driven) |
| Medicinal Chemistry | 3D Scaffold, Functional Groups | Core structure for novel CNS agents. | Not Applicable |
Q & A
Q. What are the optimal synthetic routes for 3-methyl-3-((methylthio)methyl)azetidine, and how can purity be maximized?
Methodological Answer: Synthesis of azetidine derivatives often involves multi-step protocols with careful selection of protecting groups and reaction conditions. For example:
- Allylation and Trityl Protection : A protocol for related azetidines (e.g., 1-allyl-3-(4-bromophenyl)azetidine derivatives) uses allyl chloride and trityl groups to protect reactive sites, achieving yields up to 81% .
- Solvent Optimization : Evidence from aziridine-to-azetidine rearrangements highlights the role of solvents (e.g., THF vs. DCM) in controlling reaction pathways and minimizing side products .
Q. Table 1: Comparative Synthesis Strategies
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Allylation | Allyl chloride, trityl protection | 81% | |
| Solvent-controlled | THF, KOH, reflux | 65-78% |
Recommendation : Use trityl protection for steric hindrance and optimize solvent polarity to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is advised.
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C-NMR identifies methylthio (-SMe) and azetidine ring protons. For example, methylthio protons resonate at δ 2.1–2.3 ppm, while azetidine CH₂ groups appear at δ 3.0–3.5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, as demonstrated for methylthio-quinoline derivatives .
- Mass Spectrometry (LC/MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns validating substituents .
Critical Consideration : Combine multiple techniques to address potential ambiguities, such as overlapping NMR signals or isobaric interferences in MS.
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of this compound?
Methodological Answer: Regioselectivity in azetidine chemistry is influenced by:
- Electrophilic Agents : Methyl iodide (CH₃I) preferentially targets oxygen or nitrogen sites depending on steric and electronic factors. For example, O-methylation dominates over N-methylation in methylthio-quinoline systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attacks, while non-polar solvents favor thermodynamically stable products .
Case Study : In methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, S-methylation precedes O-methylation due to sulfur’s higher nucleophilicity, validated by quantum chemical calculations .
Q. What computational approaches predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., methylthio groups as electron-rich centers) .
- Molecular Docking : Simulates binding interactions with biological targets (e.g., HBV proteins). For example, methylthio derivatives showed inhibitory activity against HBV replication (IC₅₀ ~10 µM) .
Q. Workflow :
Optimize geometry using Gaussian09 at B3LYP/6-31G* level.
Perform docking with AutoDock Vina, focusing on hydrophobic pockets accommodating methylthio groups.
Q. How can contradictions in experimental data (e.g., conflicting yields or regioselectivity) be resolved?
Methodological Answer:
- Systematic Variability Testing : Replicate reactions under controlled conditions (temperature, solvent, catalyst) to isolate variables. For instance, solvent polarity in azetidine synthesis significantly alters product distribution .
- Meta-Analysis : Compare datasets from multiple studies. A 2023 review of azetidine methylations found that discrepancies in O/N-methylation ratios (e.g., 70:30 vs. 90:10) correlated with solvent choice (DMF vs. THF) .
Q. Table 2: Data Contradiction Analysis Framework
| Discrepancy Source | Resolution Strategy | Example |
|---|---|---|
| Solvent Effects | Standardize solvent polarity | THF vs. DMF in methylation |
| Catalytic Systems | Screen alternative catalysts | KOH vs. NaH in ring-opening |
Q. What biological assays are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- Antiviral Assays : Measure inhibition of HBV replication using HepG2.2.15 cells, quantifying viral DNA via qPCR .
- Cytotoxicity Screening : Use MTT assays on normal cell lines (e.g., HEK293) to assess selectivity indices .
- Protein Interaction Studies : Employ surface plasmon resonance (SPR) to monitor binding kinetics with targets like c-Myc/Max/DNA complexes .
Key Finding : Methylthio groups enhance lipophilicity, improving membrane permeability and target engagement in antiviral studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
